
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively inhibit ribosomal RNA (rRNA) synthesis in cancer cells.
Mecanismo De Acción
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. By inhibiting this process, N-(1-cyclopropylethyl)-N,3-dimethylbenzamide selectively kills cancer cells that are dependent on high levels of rRNA synthesis for their survival. N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has also been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide is its selectivity for cancer cells, which allows for targeted therapy. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may not be dependent on high levels of rRNA synthesis.
Direcciones Futuras
There are several future directions for N-(1-cyclopropylethyl)-N,3-dimethylbenzamide research. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict which patients will respond to N-(1-cyclopropylethyl)-N,3-dimethylbenzamide treatment. Finally, there is interest in developing N-(1-cyclopropylethyl)-N,3-dimethylbenzamide analogues that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with 2,6-dimethylbenzoyl chloride to form N-(1-cyclopropylethyl)-N,3-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit rRNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been tested in preclinical models of a variety of cancers, including breast, ovarian, and pancreatic cancer, and has shown promising results.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-5-4-6-13(9-10)14(16)15(3)11(2)12-7-8-12/h4-6,9,11-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFPDCJDOKEJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
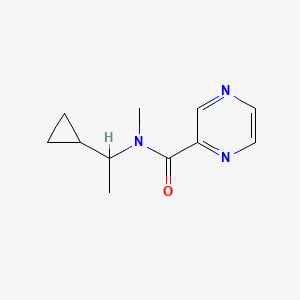
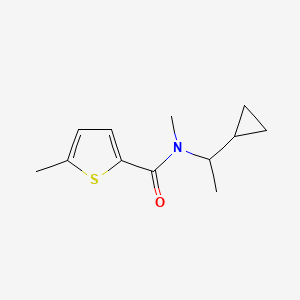
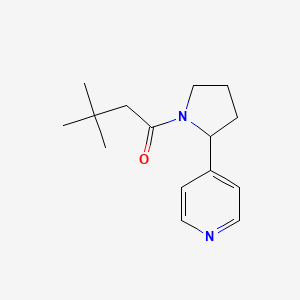
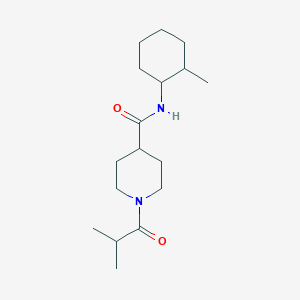
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
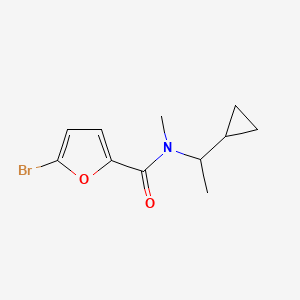
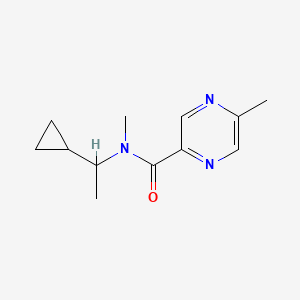
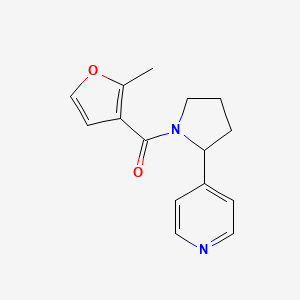
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
![N-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N-phenylbenzenesulfonamide](/img/structure/B7493743.png)
